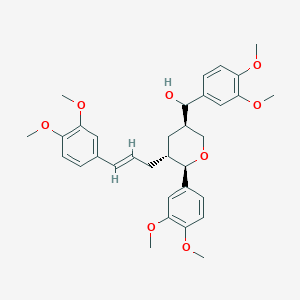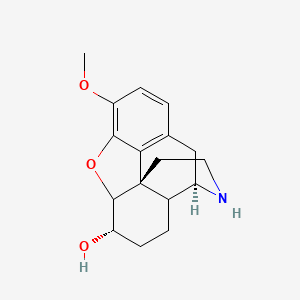![molecular formula C18H28O B1254246 6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)
6-[5]-Ladderane-1-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5]-ladderane-1-hexanol is a fatty alcohol that is 1-hexanol substituted by a [5]-ladderane at position 6. It is a fatty alcohol and a ladderane.
Wissenschaftliche Forschungsanwendungen
Biofuel Potential of 1-Hexanol
1-Hexanol has been identified as a potential sustainable biofuel for diesel engines. Research by Poures et al. (2017) investigated the combustion and emission characteristics of direct injection diesel engines fueled with blends of 1-hexanol and diesel. The study found that 1-hexanol, with its higher cetane number and energy density, could enhance premixed combustion phase, reduce smoke density, and slightly increase NOx emissions under certain conditions, suggesting its viability as a biofuel with modifications to engine settings (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).
Synthesis from Biomass
The catalytic synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural (HMF) over double-layered catalysts shows the potential of converting biomass into valuable chemicals. Xiao et al. (2016) achieved a 57.8% yield of 1,6-hexanediol under optimal conditions, highlighting the efficiency of such catalytic processes and their importance in the development of sustainable chemical production methods (Xiao, Zheng, Li, Pang, Sun, Wang, Pang, Wang, & Zhang, 2016).
Molecular Cluster Formation
The formation of water/n-hexanol molecular clusters in cyclohexane has been studied by Flores et al. (2017), revealing insights into the molecular interactions and associations in mixed solvent systems. Their research developed a new method to estimate the aggregation numbers in clusters, contributing to the understanding of solute-solvent interactions at the molecular level (Flores, Shibue, Sugimura, Nishide, & Moreno‐Villoslada, 2017).
Chemical Synthesis and Self-Assembly
Mercer et al. (2016) explored the chemical synthesis and self-assembly of ladderane phospholipids, which are known for their unique fused cyclobutane rings. Their work provides a basis for further biophysical studies on these molecules, paving the way for understanding their biological functions and potential applications in material science (Mercer, Cohen, Shuken, Wagner, Smith, Moss, Smith, Vahala, González‐Martínez, Boxer, & Burns, 2016).
Eigenschaften
Molekularformel |
C18H28O |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
6-(4-pentacyclo[6.4.0.02,7.03,6.09,12]dodecanyl)hexan-1-ol |
InChI |
InChI=1S/C18H28O/c19-8-4-2-1-3-5-10-9-13-14(10)18-16-12-7-6-11(12)15(16)17(13)18/h10-19H,1-9H2 |
InChI-Schlüssel |
MFSSFGRNGHJJLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C3C2C4C3C5C4C(C5)CCCCCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


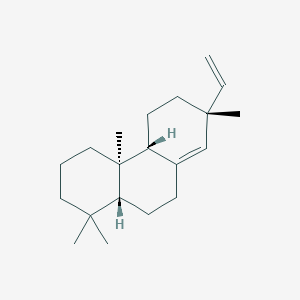
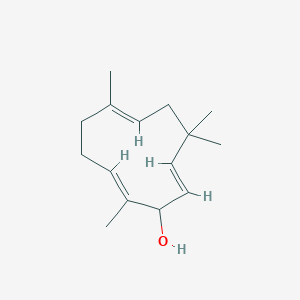

![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)

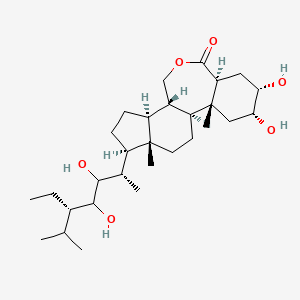

![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
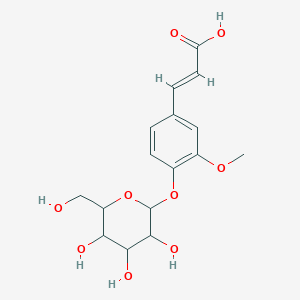
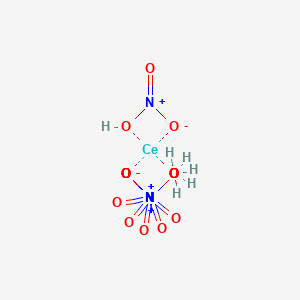

![(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1254186.png)
